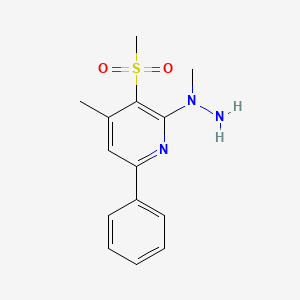

4-甲基-2-(1-甲基肼基)-3-(甲基磺酰基)-6-苯基吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

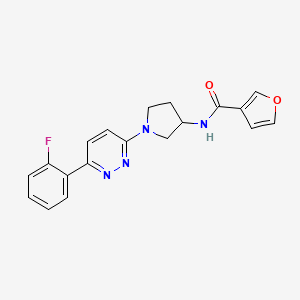

The compound "4-Methyl-2-(1-methylhydrazino)-3-(methylsulfonyl)-6-phenylpyridine" is a novel molecule that has been synthesized and evaluated for its potential as a cyclooxygenase inhibitor. This compound is part of a broader class of substances that have been designed to target the COX-1 and COX-2 isoenzymes, which are key players in the inflammatory process and are targets for anti-inflammatory drugs .

Synthesis Analysis

The synthesis of related compounds has been achieved through various methods. For instance, the synthesis of 4-(aryloyl)phenyl methyl sulfones, which are structurally related to the compound , involves molecular modeling studies to ensure that the methylsulfonyl group is properly oriented within the COX-2 binding site . Another related synthesis involves the double reduction of cyclic sulfonamide precursors, which are prepared using an intramolecular Heck reaction followed by reduction of the alkene . This method provides an efficient means to construct molecules where the aryl sulfonyl moiety acts as both an N-protecting group and an aryl donor .

Molecular Structure Analysis

The molecular structure of these compounds is critical for their activity. The orientation of the methylsulfonyl group within the COX-2 binding site is a key factor in the inhibitory activity of these molecules. The molecular modeling studies have shown that the orientation of this group in the binding site can preclude hydrogen bonding with key amino acids such as Arg120, Ser353, and Tyr355, which is essential for the inhibitory activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for their biological activity. For example, the introduction of a substituent at C5 of the central pyridine ring in 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines has been found to optimize COX-2 inhibitory activity . The reductive desulfonylation reactions are also important for the synthesis of extended oxazoles, which are related to the anti-inflammatory drug Oxaprozin .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the methylsulfonyl group and its orientation within the molecule play a significant role in the compound's ability to inhibit COX-2 selectively. The introduction of various substituents can alter the physical properties such as solubility and chemical reactivity, which in turn can affect the biological activity and pharmacokinetics of the compound .

科学研究应用

合成方法和化学反应

一种新的合成途径:一项研究探索了 4-氨基取代的吡啶并[2,3-d]嘧啶-5-酮衍生物的合成,这些衍生物可能与该化合物具有相似的合成途径或化学反应性,突出了复杂吡啶衍生物的创新合成途径 (Komkov 等,2021)。

取代的 2-氨基吡啶的进展:通过取代吡啶环上的甲基亚磺酰基来阐述具有各种极性取代基的 2-氨基吡啶的研究,提供了与该化合物化学相关的官能团转化的见解 (Teague)。

化学性质和潜在应用

化学反应性和衍生物的形成:对相关吡啶衍生物的合成和反应的研究表明该化合物形成各种化学显着衍生物的潜力,这些衍生物可用于进一步的化学合成和潜在的工业应用 (Ahmed 等,2002)。

亲电取代反应:对涉及甲基磺酰基取代的吡啶衍生物的亲电取代反应的见解可以提供对该化合物反应性的基础理解及其在合成新型有机化合物中的应用 (Sumangala 等,2012)。

属性

IUPAC Name |

1-methyl-1-(4-methyl-3-methylsulfonyl-6-phenylpyridin-2-yl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-10-9-12(11-7-5-4-6-8-11)16-14(17(2)15)13(10)20(3,18)19/h4-9H,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVQAYWIIQPCDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1S(=O)(=O)C)N(C)N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-(1-methylhydrazino)-3-(methylsulfonyl)-6-phenylpyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[6-(4-fluorophenyl)-7-oxo-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2511139.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2511142.png)

![N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2511143.png)

![N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2511145.png)

![N-(2,5-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2511149.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2511154.png)

![2-chloro-N-[2-methyl-1-(thiophen-2-yl)propyl]pyridine-4-carboxamide](/img/structure/B2511155.png)

![5-Fluoro-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrimidine](/img/structure/B2511156.png)

![(E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2511159.png)